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molecular formula C6HCl3N2 B021694 2,5,6-Trichloronicotinonitrile CAS No. 40381-92-8

2,5,6-Trichloronicotinonitrile

Cat. No. B021694
M. Wt: 207.4 g/mol
InChI Key: FXYJHWZGUONOAL-UHFFFAOYSA-N
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Patent
US08835465B2

Procedure details

A suspension of 2,5,6-trichloronicotinamide (Method 45, 2.3 g, 10.2 mmol) in POCl3 (20 ml) was heated to 90° C. for 1 hour. The reaction was then cooled to room temperature, and the POCl3 was removed under vacuum. The resulting residue was taken up in DCM (50 ml) and ice water (50 ml) was then added, followed by the careful addition of an aqueous solution of Na2CO3 until pH 8 was achieved. The organic fraction was then dried over Na2SO4, filtered, and concentrated to give the title compound (2.1 g, 80%) which was used without further purification. 1H NMR (400 MHz, CD3OD) δ 8.54 (s, 1H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[C:8]([Cl:12])=[CH:7][C:3]=1[C:4]([NH2:6])=O>O=P(Cl)(Cl)Cl>[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[C:8]([Cl:12])=[CH:7][C:3]=1[C:4]#[N:6]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=C(C(=N1)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the POCl3 was removed under vacuum
ADDITION
Type
ADDITION
Details
ice water (50 ml) was then added
ADDITION
Type
ADDITION
Details
followed by the careful addition of an aqueous solution of Na2CO3 until pH 8
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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